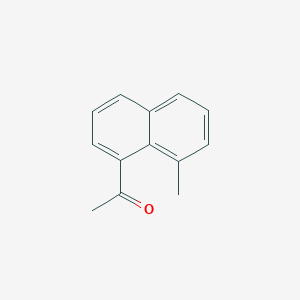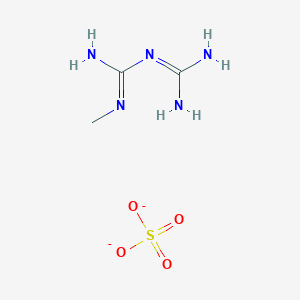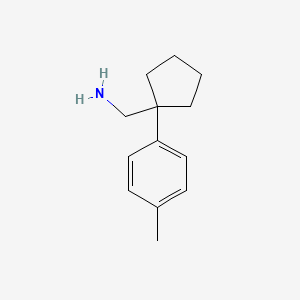
1-(8-Methylnaphthalen-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Methylnaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 8th position and an ethanone group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Methylnaphthalen-1-yl)ethan-1-one typically involves Friedel-Crafts acylation. This reaction uses naphthalene as the starting material, which undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
- Temperature: 0-5°C
- Solvent: Dichloromethane (DCM) or carbon disulfide (CS2)
- Reaction Time: 1-2 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters are carefully controlled to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(8-Methylnaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe) catalyst.
Major Products:
Oxidation: 1-(8-Methylnaphthalen-1-yl)ethanoic acid
Reduction: 1-(8-Methylnaphthalen-1-yl)ethanol
Substitution: 1-(8-Bromo-naphthalen-1-yl)ethan-1-one
Wissenschaftliche Forschungsanwendungen
1-(8-Methylnaphthalen-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(8-Methylnaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
- 1-(Naphthalen-1-yl)ethan-1-one
- 1-(Naphthalen-2-yl)ethan-1-one
- 1-(8-Methylnaphthalen-2-yl)ethan-1-one
Comparison: 1-(8-Methylnaphthalen-1-yl)ethan-1-one is unique due to the specific positioning of the methyl and ethanone groups, which influence its chemical reactivity and biological activity. Compared to 1-(Naphthalen-1-yl)ethan-1-one, the presence of the methyl group at the 8th position can enhance its hydrophobic interactions and potentially alter its binding affinity to molecular targets.
Eigenschaften
CAS-Nummer |
67757-66-8 |
|---|---|
Molekularformel |
C13H12O |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
1-(8-methylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O/c1-9-5-3-6-11-7-4-8-12(10(2)14)13(9)11/h3-8H,1-2H3 |
InChI-Schlüssel |
HADOTSLWEGHSTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=CC=C2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742097.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742110.png)

![1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one](/img/structure/B11742112.png)
![1-(butan-2-yl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742116.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11742123.png)

![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742168.png)
![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742172.png)
